molecular formula C11H16N2O B2977911 1-(4-Methoxyphenyl)pyrrolidin-3-amine CAS No. 1083424-44-5

1-(4-Methoxyphenyl)pyrrolidin-3-amine

Cat. No.: B2977911
CAS No.: 1083424-44-5
M. Wt: 192.262
InChI Key: HTDZJOUNRTUAKE-UHFFFAOYSA-N
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Description

Contextualization of Pyrrolidine (B122466) Derivatives in Modern Heterocyclic Chemistry

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. nih.govontosight.ai In modern heterocyclic chemistry, pyrrolidine derivatives are recognized as "privileged scaffolds" due to their ability to interact with a diverse range of biological targets. nih.govfrontiersin.org This prevalence is attributed to the pyrrolidine ring's three-dimensional structure, which allows for precise spatial orientation of substituents, a critical factor in molecular recognition and binding affinity. nih.govlifechemicals.com

The pyrrolidine core is found in numerous alkaloids, such as nicotine (B1678760) and hygrine, and is a key component of the amino acid proline, which plays a crucial role in protein structure and function. mdpi.com The versatility of the pyrrolidine ring allows for the introduction of various functional groups at different positions, leading to a wide chemical space for exploration in drug discovery and materials science. lifechemicals.com Synthetic methodologies for creating substituted pyrrolidines are a major focus of research, with numerous strategies developed to control stereochemistry and achieve diverse substitution patterns. mdpi.comtandfonline.comorganic-chemistry.org

Significance of Substituted Pyrrolidine Scaffolds in Synthetic Design

Substituted pyrrolidine scaffolds are highly valued in synthetic design for their utility as versatile building blocks. lifechemicals.commdpi.com The non-planar, puckered conformation of the pyrrolidine ring provides a rigid framework that can be functionalized to create complex, three-dimensional molecules with well-defined stereochemistry. nih.gov This is particularly important in the synthesis of chiral drugs, where the stereoisomers of a molecule can have vastly different biological activities. nih.gov

The ability to introduce substituents at various positions on the pyrrolidine ring allows chemists to fine-tune the steric and electronic properties of a molecule, thereby optimizing its interaction with biological targets. nih.gov For instance, the nitrogen atom of the pyrrolidine ring can be readily functionalized, and the carbon atoms can be substituted to introduce a variety of functional groups. nih.gov This modularity makes substituted pyrrolidines attractive starting materials for the construction of combinatorial libraries for high-throughput screening in drug discovery. lifechemicals.com

Below is a table highlighting some notable drugs that feature a pyrrolidine scaffold, demonstrating the therapeutic importance of this heterocyclic system.

Drug NameTherapeutic Class
Captopril Angiotensin-Converting Enzyme (ACE) Inhibitor
Anisomycin Antibiotic and Antineoplastic
Pramipexole Dopamine Agonist
Vildagliptin Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Role of 4-Methoxyphenyl (B3050149) and Primary Amine Moieties in Organic Synthesis and Functionalization

The 1-(4-Methoxyphenyl)pyrrolidin-3-amine molecule incorporates two key functional groups that significantly influence its reactivity and utility in organic synthesis: the 4-methoxyphenyl group and the primary amine.

The 4-methoxyphenyl group , an electron-donating aromatic substituent, can influence the electronic properties of the pyrrolidine nitrogen. This group is also a common structural motif in many biologically active compounds. In synthetic chemistry, the methoxy (B1213986) group can be a site for further functionalization or can be cleaved to reveal a phenol, providing a handle for subsequent reactions.

The primary amine moiety is a highly versatile functional group in organic synthesis. researchgate.net It can act as a nucleophile, a base, or a directing group in various chemical transformations. Primary amines are precursors to a wide array of other functional groups, including amides, imines, sulfonamides, and carbamates. This reactivity allows for the extensive functionalization of the this compound scaffold, enabling the synthesis of a diverse library of derivatives.

The table below summarizes some common reactions involving primary amines, highlighting their synthetic utility.

Reaction TypeReagentsProduct Functional Group
Acylation Acid chloride, AnhydrideAmide
Reductive Amination Aldehyde, Ketone, Reducing agentSecondary or Tertiary Amine
Sulfonylation Sulfonyl chlorideSulfonamide
Diazotization Nitrous acidDiazonium salt

Emerging Research Significance of Pyrrolidine-Amine Architectures

The combination of a pyrrolidine ring and an amine functional group, as seen in this compound, represents a molecular architecture of growing research significance. nih.govfrontiersin.org These structures are increasingly being investigated for their potential in medicinal chemistry and materials science. ontosight.airesearchgate.net

Recent studies have highlighted the diverse biological activities of compounds containing the pyrrolidine-amine scaffold, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The ability of the amine group to form hydrogen bonds and the defined stereochemistry of the pyrrolidine ring contribute to their potential as potent and selective ligands for various biological targets. nih.gov

Furthermore, the synthetic accessibility and the potential for diverse functionalization of pyrrolidine-amine architectures make them attractive for the development of new chemical probes to study biological processes and for the creation of novel materials with tailored properties. ontosight.ai The ongoing exploration of this chemical space is expected to yield new discoveries and applications in various scientific disciplines. ontosight.airesearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-4-2-10(3-5-11)13-7-6-9(12)8-13/h2-5,9H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDZJOUNRTUAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083424-44-5
Record name 1-(4-methoxyphenyl)pyrrolidin-3-amine
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Reaction Mechanisms and Mechanistic Investigations of 1 4 Methoxyphenyl Pyrrolidin 3 Amine Transformations

Mechanistic Pathways of Pyrrolidine (B122466) Ring Formation

The synthesis of the 1-arylpyrrolidine core, a key feature of 1-(4-Methoxyphenyl)pyrrolidin-3-amine, can be achieved through several established mechanistic pathways. One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction. osaka-u.ac.jpacs.org This approach typically involves the generation of an azomethine ylide, a 1,3-dipole, which then reacts with an alkene (a dipolarophile) to form the five-membered ring in a concerted, stereospecific manner. The azomethine ylide can be generated from various precursors, including the reductive cleavage of tertiary amides. acs.org

Another prominent pathway is intramolecular cyclization. This can involve the nucleophilic attack of an amine onto an electrophilic carbon center within the same molecule. For instance, a common strategy involves the intramolecular amination of organoboronates, where a 1,2-metalate shift of an aminoboron "ate" complex precedes the ring-closing step. organic-chemistry.org A related approach is the nitrile anion cyclization, where a key 5-exo-tet cyclization forms the pyrrolidine ring, often with excellent stereocontrol. researchgate.net In this mechanism, a base, such as lithium hexamethyldisilazide, deprotonates the carbon alpha to a nitrile group, creating a nucleophilic anion that attacks an intramolecular electrophile (e.g., a halide leaving group) to close the ring. researchgate.net

Nucleophilic Reactivity and Transformations of the Amine Moiety

The 3-amine group of this compound is a secondary amine, which imparts both basic and nucleophilic characteristics to the molecule. nih.gov Its reactivity is central to many of the compound's subsequent transformations. The synthesis of the 3-aminopyrrolidine (B1265635) scaffold itself often relies on the nucleophilic nature of an amine precursor or the transformation of a ketone.

A modern and efficient method combines regioselective photooxyfunctionalization with biocatalysis. In this pathway, the unfunctionalized N-aryl pyrrolidine is first oxidized to the corresponding 3-pyrrolidinone. nih.gov This ketone intermediate then undergoes a stereoselective biocatalytic transamination, where an amine transaminase (ATA) enzyme facilitates the conversion of the carbonyl group into the desired amine moiety with high enantiomeric excess. nih.gov This highlights a sophisticated transformation where the amine functionality is installed late in the synthesis via a ketone precursor.

The nucleophilic character of the 3-amine allows it to participate in various bond-forming reactions. For example, it can act as a nucleophile in substitution reactions, such as aromatic nucleophilic substitution (SNAr), where it displaces a leaving group on an electron-deficient aromatic ring. nih.govresearchgate.net

Mechanistic Analysis of Cyclization Reactions in Pyrrolidine Synthesis

A detailed mechanistic analysis of cyclization reactions reveals the critical steps that govern ring formation. The Dieckmann cyclization, for example, is a well-established method for forming five-membered rings and has been used to synthesize related N-(4-methoxyphenyl)pyrrolidinone structures. nih.gov The mechanism proceeds via the following steps:

Deprotonation: A strong base (e.g., potassium tert-butoxide) removes an α-proton from one of the ester groups of an acyclic diester precursor, forming an enolate.

Intramolecular Attack: The nucleophilic enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion.

Ring Closure: This attack forms a five-membered ring and a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating an alkoxide group to form a β-keto ester.

Final Deprotonation: A final, irreversible deprotonation of the acidic proton between the two carbonyl groups drives the reaction to completion.

Similarly, in intramolecular reductive amination, an amino-aldehyde or amino-ketone first forms a cyclic iminium ion intermediate, which is then reduced by a hydride source (e.g., sodium cyanoborohydride) to yield the final pyrrolidine ring. The efficiency and stereochemical outcome of these cyclization reactions are highly dependent on factors such as substrate geometry, reaction conditions, and the nature of the catalyst or base used.

Iminium Ion Intermediates in Pyrrolidine-Derived Catalysis and Reactions

Iminium ions are key reactive intermediates in a variety of transformations involving N-arylpyrrolidines. Research has shown that N-arylpyrrolidines can be oxidized with reagents like tert-butyl hydroperoxide to generate iminium ions in situ. thieme-connect.comresearchgate.net The proposed mechanism involves:

Initial oxidation of the tertiary amine to a radical cation.

Deprotonation at the α-carbon to form an α-amino radical.

Further oxidation of the radical to yield a highly electrophilic iminium ion.

This iminium ion intermediate is a powerful electrophile that can readily react with various nucleophiles. nih.gov In the absence of other nucleophiles, it can engage in a [4+2] cycloaddition with an enamine partner (formed from the same N-arylpyrrolidine starting material), leading to the rapid construction of complex polycyclic amines. thieme-connect.comresearchgate.net This reactivity forms the basis of many catalytic cycles where pyrrolidine derivatives act as organocatalysts, activating carbonyl compounds towards nucleophilic attack via the formation of transient iminium ions. researcher.life

Exploration of Competing Reaction Pathways and Selectivity Control

The iminium ion intermediate generated from N-(4-methoxyphenyl)pyrrolidine is a branching point for several competing reaction pathways. The ability to control the outcome of the reaction by selectively favoring one pathway over another is a critical aspect of synthetic design. nih.govelsevierpure.com

Studies have demonstrated at least three distinct, competing fates for this iminium ion intermediate: thieme-connect.comresearchgate.net

Dimerization: In a non-polar solvent like cyclohexane, the iminium ion preferentially undergoes a cycloaddition with its enamine tautomer, leading to a tetracyclic dimer product.

Amide Formation: In the presence of a strong base and a nucleophilic solvent like methanol (B129727) (e.g., using t-BuOK in MeOH), the iminium ion is trapped to form a cyclic amide.

Alkylation: When a potent carbon nucleophile, such as the anion of nitromethane, is introduced, it can attack the iminium ion, resulting in the formation of an α-substituted pyrrolidine.

Selectivity between these pathways is dictated by the specific reaction conditions. The choice of solvent, base, and the presence or absence of external nucleophiles can effectively steer the reaction toward a desired product.

Reaction PathwayKey Reagents/ConditionsProduct TypeReference
Cycloaddition/DimerizationT-HYDRO, NaOAc, CyclohexaneTetracyclic Amine thieme-connect.comresearchgate.net
Amide FormationT-HYDRO, t-BuOK, MethanolCyclic Amide thieme-connect.comresearchgate.net
AlkylationT-HYDRO, t-BuOK, Nitromethaneα-Nitromethyl Pyrrolidine thieme-connect.comresearchgate.net

Substituent Effects on Reaction Mechanisms, particularly the 4-Methoxyphenyl (B3050149) Group

The 4-methoxyphenyl group attached to the pyrrolidine nitrogen is not a passive spectator; it exerts a significant electronic influence on the reaction mechanisms. The methoxy (B1213986) group at the para position is a strong electron-donating group through resonance (a +R effect). This has profound implications for reaction pathways that involve the formation of a positive charge on or near the nitrogen atom.

In the formation of the crucial iminium ion intermediate, the positive charge is formally on the nitrogen atom and delocalized to the adjacent α-carbon. The electron-donating 4-methoxyphenyl group effectively stabilizes this positive charge by delocalizing it further into the aromatic ring via its resonance structures. This stabilization lowers the activation energy for the formation of the iminium ion intermediate. rsc.org Consequently, N-(4-methoxyphenyl)pyrrolidine is expected to form this intermediate more readily and at a faster rate than N-phenylpyrrolidine or N-arylpyrrolidines bearing electron-withdrawing substituents. This principle, where electron-donating groups accelerate fragmentation or reaction by stabilizing a developing positive charge on a benzylic-type carbon, has been systematically studied in other systems. rsc.org

N-Aryl Substituent (para-position)Electronic EffectPredicted Effect on Iminium Ion Formation Rate
-OCH₃ (Methoxy)Strongly Electron-Donating (+R)Accelerates
-H (Unsubstituted)Neutral (Reference)Baseline
-Cl (Chloro)Electron-Withdrawing (-I > +R)Decelerates
-NO₂ (Nitro)Strongly Electron-Withdrawing (-R, -I)Strongly Decelerates

This electronic effect underpins the reactivity of the entire molecule, influencing not only the ease of formation of key intermediates but also the nucleophilicity of the nitrogen atom itself.

Theoretical and Computational Investigations of 1 4 Methoxyphenyl Pyrrolidin 3 Amine

Quantum Chemical Calculations for Structural Insights and Energetic Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These in silico experiments provide data on molecular geometry, electronic landscape, and the stability of different chemical states.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. arabjchem.orgresearchgate.net By approximating the many-body electronic Schrödinger equation, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately determine a molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For 1-(4-methoxyphenyl)pyrrolidin-3-amine, DFT would reveal the precise spatial arrangement of the methoxyphenyl and pyrrolidine-amine moieties.

Furthermore, DFT is instrumental in analyzing the electronic properties that govern molecular reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT Note: These values are representative examples based on typical DFT results for similar aromatic amine compounds, as specific published data for this molecule is not available.

ParameterCalculated Value (Illustrative)Significance
EHOMO-5.8 eVIndicates electron-donating capability, likely centered on the amine and methoxy (B1213986) groups.
ELUMO-0.9 eVIndicates electron-accepting capability, likely distributed over the aromatic ring.
HOMO-LUMO Gap (ΔE)4.9 eVSuggests moderate chemical stability and reactivity.
Dipole Moment (μ)2.5 DIndicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.

The five-membered pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. acs.orgbeilstein-journals.org The specific puckering mode is influenced by the nature and position of substituents on the ring. acs.orgnih.gov For this compound, the key conformational variables include the puckering of the pyrrolidine ring and the orientation of the amine and methoxyphenyl groups relative to the ring.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers for interconversion. researchgate.net The relative stability of different conformers can be determined by their calculated energies. In substituted pyrrolidines, substituents can strongly favor a pseudoequatorial orientation to minimize steric strain, which in turn locks the ring into a preferred puckering mode. acs.orgnih.gov The position of the amine group at the C3 position can exist in either an axial or equatorial position, each corresponding to a different energy state.

Table 2: Representative Relative Energies of this compound Conformers Note: These conformers and energies are illustrative, based on general principles of substituted pyrrolidine systems. frontiersin.org The Cγ-endo and Cγ-exo refer to the puckering of the carbon atom opposite the nitrogen.

Conformer DescriptionRelative Energy (kcal/mol)Key Feature
Cγ-endo pucker, equatorial amine0.00Likely the most stable ground-state conformer.
Cγ-exo pucker, equatorial amine1.20A slightly less stable ring pucker. frontiersin.org
Cγ-endo pucker, axial amine2.50Axial amine group introduces steric strain, increasing energy.
Cγ-exo pucker, axial amine3.80Combines two less-favored conformational features.

Quantum chemical calculations are essential for studying reaction mechanisms by determining the thermodynamic stability of reactants, products, intermediates, and transition states. nih.gov The relative energies of these species provide a quantitative picture of the reaction pathway. For reactions involving this compound, such as N-alkylation or acylation, DFT can be used to calculate the energies of the starting materials, the tetrahedral intermediate, and the final products. The transition state, which represents the highest energy point along the reaction coordinate, can also be located and its structure and energy determined. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, a key factor controlling the reaction rate. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Modeling a complete reaction pathway provides a detailed mechanistic understanding that is often inaccessible through experiment alone. This process involves identifying all relevant intermediates and transition states that connect reactants to products. nih.gov For instance, in a potential synthesis of a more complex molecule starting from this compound, computational modeling could elucidate the step-by-step mechanism. researchgate.net

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state structure correctly connects the desired reactant and product minima on the potential energy surface. The geometry of the transition state provides critical information about the bond-making and bond-breaking processes occurring at the climax of the reaction.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum calculations are powerful for analyzing static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule samples different conformations and interacts with its environment. nih.govresearchgate.net

For this compound, MD simulations can explore its conformational flexibility in a solution, providing a more realistic picture than gas-phase quantum calculations. By explicitly including solvent molecules (e.g., water, ethanol), these simulations can capture the influence of solvent on conformational preferences and dynamic behavior. nih.gov Analysis of the MD trajectory can reveal the stability of intramolecular hydrogen bonds, the lifetime of specific conformations, and how solvent molecules arrange themselves around the solute. Parameters such as the Root Mean Square Deviation (RMSD) are often used to assess the stability of the molecule's conformation during the simulation. mdpi.com

Computational Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can predict the reactivity and selectivity of a molecule in various organic reactions. Electronic structure data from DFT calculations can be used to rationalize reactivity; for example, the regions of highest HOMO density on the amine nitrogen suggest it is the primary site for electrophilic attack. arabjchem.org Steric hindrance around reactive sites, which can be quantified from the optimized molecular geometry, also plays a crucial role in determining selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the behavior of a series of related compounds. nih.govmdpi.com By correlating calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties) with experimental reactivity data for a set of known pyrrolidine derivatives, a predictive model can be built. Such a model could then be used to estimate the reactivity of this compound in a specific transformation or to design new derivatives with enhanced selectivity. nih.gov

Advanced Methods for Studying Intermolecular Interactions and Hydrogen Bonding

While specific experimental or computational studies on the intermolecular interactions of this compound are not extensively documented in publicly available literature, its structural features—a secondary amine, a pyrrolidine ring, and a methoxy-substituted aromatic ring—allow for a robust theoretical analysis. The nature and strength of the non-covalent interactions that govern its supramolecular assembly can be thoroughly investigated using a suite of advanced computational chemistry methods. These techniques provide deep insights into hydrogen bonding, van der Waals forces, and other weak interactions that are critical to the compound's behavior in various environments.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing intermolecular interactions by examining the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This approach defines chemical bonds and interactions based on the presence of critical points in the electron density. For an intermolecular interaction like a hydrogen bond, a bond critical point (BCP) is located along the path of maximum electron density connecting the two interacting atoms. amercrystalassn.org

Several key parameters calculated at the BCP are used to classify the interaction. For hydrogen bonds, which are classified as closed-shell interactions, the electron density (ρ(BCP)) is typically low, and the Laplacian of the electron density (∇²ρ(BCP)) is positive. A positive Laplacian indicates a depletion of electron charge at the critical point, characteristic of non-covalent interactions. The total energy density (H(BCP)), which is the sum of the kinetic (G(BCP)) and potential (V(BCP)) energy densities, provides further insight. A negative H(BCP) suggests a degree of covalent character in the hydrogen bond.

For this compound, several types of hydrogen bonds are possible, including N-H···N interactions between the amine groups of two molecules or N-H···O interactions where the methoxy oxygen acts as an acceptor. The expected QTAIM parameters for these potential interactions are summarized in the table below, illustrating how this method can quantify and differentiate between various bonding types.

Interaction Typeρ(BCP) (a.u.)∇²ρ(BCP) (a.u.)H(BCP) (a.u.)Interaction Character
N-H···N (H-Bond)0.015 - 0.035> 0Slightly negativeWeak to moderate, partially covalent
N-H···O (H-Bond)0.010 - 0.030> 0Slightly negative or positiveWeak, predominantly electrostatic
C-H···π (H-Bond)0.005 - 0.015> 0Slightly positiveVery weak, electrostatic/dispersive

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool that translates complex quantum mechanical wavefunctions into the familiar language of Lewis structures, lone pairs, and orbital interactions. uba.arwisc.edu It is particularly effective for describing hydrogen bonds, which it treats as a charge transfer phenomenon from a filled lone-pair orbital of a donor atom to an unfilled antibonding orbital of an acceptor atom. uba.arresearchgate.net

The strength of this donor-acceptor interaction is quantified by the second-order perturbation stabilization energy, E(2). researchgate.net A higher E(2) value indicates a more significant charge transfer and, consequently, a stronger intermolecular interaction. researchgate.net In the context of this compound dimers, NBO analysis can identify the specific orbitals involved in hydrogen bonding. For instance, in an N-H···N interaction, the charge transfer would occur from a nitrogen lone pair orbital (n(N)) on one molecule to the antibonding N-H orbital (σ*(N-H)) on another.

The table below presents hypothetical E(2) values for the primary intermolecular interactions anticipated for this compound, demonstrating how NBO analysis can rank the relative strengths of these non-covalent bonds.

InteractionDonor NBOAcceptor NBOE(2) (kcal/mol)
N-H···Nn(N)σ(N-H)3.0 - 6.0
N-H···On(O)σ(N-H)2.0 - 4.5
C-H···ππ(C=C)σ*(C-H)0.5 - 1.5

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method that enables the visualization of non-covalent interactions in real space. nih.gov It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). chemtools.org By plotting s versus ρ, characteristic signatures of different interaction types emerge, which can then be mapped onto a 3D isosurface around the molecule.

The resulting NCI plots are color-coded to distinguish the nature of the interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds. chemtools.orgresearchgate.net

Green surfaces represent weak, delocalized van der Waals interactions. chemtools.orgyoutube.com

Red surfaces signify strong repulsive interactions, typically found in sterically crowded regions or within rings. chemtools.orgyoutube.com

For this compound, an NCI analysis would be invaluable. It would visually confirm the presence and location of the primary N-H···N and N-H···O hydrogen bonds as distinct blue isosurfaces. Furthermore, it would reveal the broader network of weaker interactions, such as C-H···π interactions between the pyrrolidine ring and the aromatic system of a neighboring molecule, and π-π stacking of the methoxyphenyl rings, which would appear as larger, green-colored surfaces. This holistic view is crucial for understanding the complete landscape of forces that dictate the compound's crystal packing and condensed-phase behavior.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 4 Methoxyphenyl Pyrrolidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectra offer a foundational view of the molecule's structure. The ¹H NMR spectrum maps the chemical environment of protons, while the ¹³C NMR spectrum provides information on the carbon skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(4-Methoxyphenyl)pyrrolidin-3-amine is predicted to show distinct signals corresponding to the aromatic, pyrrolidine (B122466) ring, methoxy (B1213986), and amine protons. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets around 6.8-6.9 ppm, characteristic of an AA'BB' spin system. The methoxy group protons would present as a sharp singlet at approximately 3.7-3.8 ppm. Protons on the pyrrolidine ring will appear in the aliphatic region (approximately 2.0-3.5 ppm), with their multiplicities determined by coupling to adjacent protons. The proton on the chiral center (C3) is expected to be a multiplet. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals are anticipated. The aromatic carbons will resonate in the downfield region (110-155 ppm), with the carbon attached to the oxygen (C-Ar-O) being the most deshielded. The methoxy carbon is expected around 55 ppm. The carbons of the pyrrolidin ring will appear in the upfield region (25-65 ppm). The chemical shifts are influenced by the nitrogen and amine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table contains predicted data based on spectrosopic principles and analysis of similar compounds.

Atom Number Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
1' (C-N) - - ~142
2'/6' (CH) ~6.85 Doublet ~118
3'/5' (CH) ~6.80 Doublet ~114
4' (C-O) - - ~152
OCH₃ ~3.75 Singlet ~55
2 (CH₂) ~3.4-3.6 Multiplet ~52
3 (CH) ~3.1-3.3 Multiplet ~50
4 (CH₂) ~2.0-2.2 Multiplet ~35
5 (CH₂) ~3.2-3.4 Multiplet ~54

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the adjacent protons on the pyrrolidine ring (H-2 with H-3, H-3 with H-4, H-4 with H-5), confirming their connectivity. It would also show correlations between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This technique is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the aromatic proton signals at ~6.8-6.9 ppm would show correlations to their corresponding carbon signals in the ~114-118 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule. Key expected correlations would include the methoxy protons (~3.75 ppm) to the aromatic C4' carbon (~152 ppm), and the pyrrolidine H-2/H-5 protons to the aromatic C1' carbon (~142 ppm), confirming the link between the pyrrolidine ring and the methoxyphenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show through-space correlations between the aromatic protons (H-2'/H-6') and the protons on the pyrrolidine ring at the 2- and 5-positions, providing information on the molecule's preferred conformation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present.

For this compound, the IR spectrum would display characteristic absorption bands. The primary amine (NH₂) group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comwpmucdn.com An N-H bending vibration is also anticipated around 1580-1650 cm⁻¹. orgchemboulder.com The aromatic ring will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group on the aromatic ring will likely produce a strong band around 1250 cm⁻¹. orgchemboulder.com Aliphatic C-H stretching from the pyrrolidine ring would be observed just below 3000 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound This table contains predicted data based on spectrosopic principles and analysis of similar compounds.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400-3300 Asymmetric & Symmetric N-H Stretch Primary Amine
~3100-3000 C-H Stretch Aromatic
~2950-2850 C-H Stretch Aliphatic (Pyrrolidine)
~1620-1580 N-H Bend (Scissoring) Primary Amine
~1600, ~1510 C=C Stretch Aromatic Ring
~1250 Asymmetric C-O-C Stretch Aryl Ether

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₁H₁₆N₂O), the calculated monoisotopic mass is 192.1263 Da. uni.lu In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺. The expected exact mass for this ion would be 193.1335 Da.

Table 3: Predicted HRMS Data for this compound This table contains predicted data based on spectrosopic principles.

Ion Formula Ion Type Calculated m/z
C₁₁H₁₇N₂O⁺ [M+H]⁺ 193.1335

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information.

The fragmentation of protonated this compound would likely proceed through several key pathways. A common fragmentation for pyrrolidine-containing compounds is the cleavage of the ring. Another expected fragmentation would involve the loss of the methoxy group or cleavage at the C-N bond connecting the pyrrolidine to the phenyl ring. A plausible major fragmentation pathway could involve the formation of a stable ion by cleavage of the pyrrolidine ring, leading to characteristic fragment ions. Analysis of related structures suggests that cleavage alpha to the pyrrolidine nitrogen is a common pathway. wvu.eduwvu.edu

Table 4: Plausible MS/MS Fragmentation of [M+H]⁺ Ion of this compound This table contains predicted data based on spectrosopic principles and analysis of similar compounds.

Precursor m/z Fragment m/z Plausible Neutral Loss Proposed Fragment Structure
193.13 ~176.10 NH₃ Ion from loss of the amine group
193.13 ~134.09 C₃H₇N Ion of 4-vinylanisole
193.13 ~121.07 C₄H₈N₂ Methoxyphenyl ion

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule, particularly those containing chromophores—functional groups that absorb light in the UV-visible range. In this compound, the primary chromophore is the 4-methoxyphenyl (B3050149) (anisole) moiety. The lone pair electrons on the oxygen of the methoxy group and the nitrogen of the pyrrolidine ring interact with the π-electron system of the benzene ring, influencing the energy of electronic transitions.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the benzene ring. These transitions are characteristic of aromatic systems and are typically observed as two distinct bands: the E-band (or E2-band) at shorter wavelengths (around 220 nm) and the B-band at longer wavelengths (around 270-280 nm). cdnsciencepub.com The B-band, which is forbidden by symmetry in benzene itself, becomes allowed due to the substitution on the ring and may exhibit fine structure. cdnsciencepub.com The presence of the electron-donating methoxy and amino groups typically causes a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene. researchgate.net

Analysis is performed by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance across the UV range (typically 200-400 nm). The resulting spectrum provides a characteristic fingerprint for the 4-methoxyphenyl chromophore.

Expected Transition Typical Wavelength (λmax) Associated Chromophore
π → π* (E-band)~220 nm4-Methoxyphenyl ring
π → π* (B-band)~272 nm4-Methoxyphenyl ring

This interactive table summarizes the expected UV-Vis absorption bands for this compound based on its chromophoric structure.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts, thereby enabling its purity to be accurately determined.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally most suitable for this type of aromatic amine. thermofisher.com

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., octadecylsilane, C18) with a polar mobile phase. tandfonline.com Due to the basic nature of the amine groups, peak tailing can be an issue. This is often mitigated by using a buffer, such as ammonium (B1175870) formate (B1220265) or acetate, in the mobile phase or by adding a small amount of a competing amine like triethylamine. tandfonline.com A gradient elution, starting with a higher proportion of aqueous buffer and increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727), allows for the efficient separation of compounds with varying polarities. lcms.cz Detection is commonly achieved using a UV detector set to one of the absorption maxima of the compound (e.g., ~272 nm). The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

Parameter Typical Condition Purpose
Column C18 (Octadecylsilane), 250 x 4.6 mm, 5 µmReversed-phase separation based on polarity
Mobile Phase A 0.1% Formic Acid in WaterAqueous component, controls pH
Mobile Phase B AcetonitrileOrganic modifier, elutes compound
Elution Mode GradientEfficient separation of impurities with different polarities
Flow Rate 1.0 mL/minStandard analytical flow rate
Detector UV-Vis Diode Array Detector (DAD)Detection at λmax (~272 nm) and peak purity analysis
Column Temp. 30 °CEnsures reproducible retention times

This interactive table outlines a representative set of HPLC conditions for the purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While primary and secondary amines can sometimes be challenging to analyze by GC due to their polarity, this compound is sufficiently volatile for this technique. nih.gov Derivatization is an option to improve peak shape and volatility but is not always necessary.

In GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern (mass spectrum) is a unique fingerprint that can be used to confirm the compound's identity.

The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would likely be dominated by cleavages at the bonds adjacent to the nitrogen atoms. researchgate.net Key fragmentation pathways would include the loss of the aminopyrrolidine ring or cleavage within the pyrrolidine ring itself, leading to characteristic fragment ions. wvu.edu

Predicted Fragment Ion m/z (mass-to-charge ratio) Plausible Neutral Loss / Fragment Structure
[M]+192Molecular Ion
[M-NH2CHCH2]+149α-cleavage within the pyrrolidine ring
[C7H7O]+107Methoxyphenyl fragment
[C4H8N]+70Pyrrolidinyl fragment after rearrangement

This interactive table presents predicted key fragment ions in the electron ionization mass spectrum of this compound.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for decomposition behavior)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is crucial for determining the thermal stability and decomposition profile of a compound. mdpi.com

For this compound, a TGA experiment would involve heating a small amount of the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere like nitrogen. The resulting thermogram plots the percentage of mass loss against temperature. The decomposition of aromatic amines can be a multi-step process. researchgate.net The initial mass loss may correspond to the cleavage of the weaker bonds, such as the C-N bonds of the pyrrolidine substituent. Subsequent mass loss at higher temperatures would be associated with the fragmentation and volatilization of the more stable aromatic core. researchgate.net The onset temperature of decomposition is a key indicator of the compound's thermal stability. researchgate.net

Temperature Range (°C) Expected Thermal Event Plausible Mass Loss
< 150 °CNo significant mass lossIndicates stability at lower temperatures
200 - 350 °COnset of decomposition; potential loss of pyrrolidine moietyFragmentation of the aliphatic portion
> 350 °CFurther decomposition of the aromatic structureBreakdown of the methoxyphenyl ring
> 600 °CResidual MassFormation of carbonaceous char

This interactive table summarizes the expected decomposition behavior of this compound as observed by TGA.

Applications of 1 4 Methoxyphenyl Pyrrolidin 3 Amine and Its Derivatives in Advanced Materials Science and Catalysis

Utilization as Organocatalysts in Asymmetric Synthesis

The pyrrolidine (B122466) scaffold is a well-established "privileged motif" in organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions. nih.gov This framework is central to the design of catalysts that can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another—a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules.

Design Principles for Pyrrolidine-Based Organocatalysts

The effectiveness of pyrrolidine-based organocatalysts stems from their ability to form key intermediates, such as enamines or iminium ions, with carbonyl compounds. The design of these catalysts often involves modifying the pyrrolidine ring with various substituents to fine-tune their steric and electronic properties. nih.gov For instance, the introduction of bulky groups can create a specific chiral environment around the active catalytic site, thereby directing the approach of reactants and influencing the stereoselectivity of the transformation. nih.govbeilstein-journals.org

Furthermore, the incorporation of additional functional groups that can participate in non-covalent interactions, such as hydrogen bonding, is a common strategy to enhance catalytic activity and enantioselectivity. nih.gov These groups help to organize the transition state of the reaction, further controlling the stereochemical outcome. The modular nature of these catalysts allows for systematic modifications to optimize their performance for specific reactions. nih.gov

Catalytic Activity in Carbon-Carbon Bond Forming Reactions (e.g., Michael Addition, Aldol (B89426) Reaction)

Pyrrolidine-based organocatalysts have demonstrated significant success in promoting various carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts derived from pyrrolidine are effective in catalyzing the asymmetric Michael addition of aldehydes and ketones to nitroolefins and other Michael acceptors. beilstein-journals.orgnih.gov The catalyst activates the carbonyl compound by forming an enamine, which then attacks the Michael acceptor in a stereocontrolled manner. For example, new pyrrolidine-based organocatalysts have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.govbeilstein-journals.org

Aldol Reaction: The aldol reaction is another cornerstone of organic synthesis, creating a new carbon-carbon bond and a β-hydroxy carbonyl compound. Pyrrolidine-based catalysts, particularly those derived from proline, have been instrumental in the development of asymmetric aldol reactions. researchgate.netmdpi.com These catalysts operate through an enamine-mediated pathway, enabling the enantioselective addition of a ketone to an aldehyde. The design of these catalysts has evolved to include dipeptides and tripeptides containing proline, which can enhance stereocontrol through intramolecular hydrogen bonding. nih.gov

Role in Coordination Chemistry and Metal-Organic Complex Formation

The nitrogen and oxygen atoms present in 1-(4-Methoxyphenyl)pyrrolidin-3-amine and its derivatives serve as excellent donor sites for coordination with metal ions. This ability to act as ligands has led to their use in the formation of a variety of metal-organic complexes and coordination polymers.

The synthesis of coordination complexes often involves the reaction of a derivative of the parent compound with a metal salt. For instance, a zinc(II) coordination complex has been synthesized using a ligand derived from a pyrrolidinyl-4-methoxyphenyl structure. researchgate.net In this complex, the ligand coordinates to the central zinc atom in a bidentate fashion, utilizing both nitrogen and oxygen atoms. researchgate.net

The resulting metal-organic frameworks (MOFs) and coordination polymers can exhibit interesting structural, magnetic, and catalytic properties. For example, isostructural 3d-4f mixed metal-organic frameworks have been synthesized using terephthalic acid as an organic linker, with lanthanide and copper ions forming the nodes. mdpi.com The specific geometry and connectivity within these frameworks are dictated by the coordination preferences of the metal ions and the structure of the organic ligands. The study of these complexes provides insights into their potential applications in areas such as catalysis, gas storage, and molecular magnetism.

Potential as Building Blocks in the Development of Functional Materials

The structural versatility of this compound and its derivatives makes them attractive as building blocks for the synthesis of a wide array of functional materials. The presence of reactive amine and phenyl groups allows for their incorporation into polymeric structures and covalent organic frameworks (COFs).

Amine-functionalized materials are of significant interest for applications such as CO2 capture. nih.gov The amine groups can be grafted onto the surface of porous supports, like silica (B1680970), to create materials with a high affinity for carbon dioxide. nih.gov The development of such materials is crucial for addressing environmental concerns related to greenhouse gas emissions.

Furthermore, the pyrrolidine ring system is a key component in many bioactive molecules and pharmaceuticals. researchgate.net Consequently, derivatives of this compound can serve as important intermediates in the synthesis of complex organic molecules with specific biological functions.

Exploration in Sensor Technology (General for amine-functionalized materials)

Amine-functionalized materials have shown considerable promise in the development of chemical sensors. rsc.org The basic nature of the amine group allows it to interact with a variety of analytes, leading to a detectable change in the material's properties, such as its optical or electrical characteristics.

For instance, amine-functionalized silica nanoparticles have been used to create capacitive sensors for the detection of carbon dioxide. mdpi.comresearchgate.net The interaction between the amine groups and CO2 molecules alters the dielectric properties of the material, which can be measured as a change in capacitance. These sensors can operate at low temperatures and offer a cost-effective solution for CO2 monitoring. mdpi.com

Moreover, pyrrolidine derivatives have been incorporated into metal-organic frameworks (MOFs) for the sensing of gases like nitrogen dioxide (NO2). A pyrrolidine-fused chlorin (B1196114) incorporated into a UiO-66(Hf) MOF demonstrated enhanced sensitivity for NO2 detection. mdpi.com The photophysical properties of the pyrrolidine derivative, combined with the stability of the MOF, resulted in a promising sensor material. mdpi.com The development of such sensors is important for environmental monitoring and public safety.

Future Research Directions and Unexplored Avenues for 1 4 Methoxyphenyl Pyrrolidin 3 Amine Research

Development of Novel and Sustainable Synthetic Pathways with High Atom Economy

A primary challenge in modern chemistry is the development of synthetic processes that are both efficient and environmentally benign. The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is central to this goal. primescholars.comjocpr.com Future research on 1-(4-Methoxyphenyl)pyrrolidin-3-amine should prioritize the design of synthetic routes that maximize atom economy, thereby minimizing waste. nih.gov

Future efforts should focus on catalytic and one-pot procedures. For instance, developing a direct reductive amination pathway from a suitable pyrrolidinone precursor could significantly improve efficiency. Isomerization reactions and cycloadditions, which are inherently 100% atom-economical, represent another promising avenue. nih.govnih.gov The use of biocatalysis, employing enzymes to perform specific transformations with high selectivity, could also provide a greener alternative to traditional chemical reagents. nih.gov

Table 1: Comparison of a Traditional vs. a Hypothetical Green Synthetic Pathway
ParameterTraditional Pathway (e.g., Multi-step from Hydroxyproline)Hypothetical Green Pathway (e.g., Catalytic Reductive Amination)
Key TransformationsProtection, Sulfonylation, Azide (B81097) Substitution (SN2), ReductionOne-pot catalytic amination of a pyrrolidinone precursor
Atom EconomyLow, due to stoichiometric reagents and protecting groupsHigh, with water as the only major byproduct
Waste GenerationSignificant (used reagents, solvents, protecting group waste)Minimal
SustainabilityRelies on potentially hazardous reagents (e.g., sodium azide)Utilizes catalysts and avoids hazardous reagents

Exploration of New Catalytic Applications Beyond Traditional Organocatalysis

Pyrrolidine (B122466) derivatives, particularly those derived from proline, are renowned for their role as organocatalysts in asymmetric synthesis. nih.govmdpi.com The structural framework of this compound, featuring a secondary amine within the pyrrolidine ring and a primary amine at the 3-position, offers unique opportunities for new catalytic applications.

While it can function in traditional enamine/iminium catalysis, its bifunctional nature could be harnessed for more complex transformations. Future research could explore its utility as a ligand for transition metal catalysts. The two distinct amine groups could act as a bidentate ligand, coordinating with metals to catalyze reactions such as cross-coupling, hydrogenation, or C-H activation.

Furthermore, the compound could be a precursor for novel catalyst designs. For example, derivatizing the primary amine with a hydrogen-bond donor group, such as a thiourea (B124793) or sulfonamide moiety, could create a bifunctional catalyst capable of activating both the nucleophile and electrophile in a reaction. mdpi.com There is also potential in photoredox catalysis, where the amine groups could participate in electron transfer processes to facilitate novel bond formations under mild, light-induced conditions. researchgate.net

Table 2: Potential Novel Catalytic Roles for this compound Derivatives
Catalytic AreaHypothetical Role of the Compound/DerivativeKey Structural Features
Transition Metal CatalysisBidentate ligand for metals like Palladium, Rhodium, or CopperTwo nitrogen atoms for metal coordination
Bifunctional OrganocatalysisCatalyst for Michael additions or aldol (B89426) reactionsPyrrolidine amine (enamine formation) + derivatized primary amine (H-bond donor)
Photoredox CatalysisActs as a reductive quencher or participates in radical generationElectron-rich amine functionalities
Multicomponent ReactionsCatalyst or key reactant in complex one-pot synthesesMultiple reactive sites (two amines, aromatic ring)

Advanced Computational Modeling for Predicting Complex Reactivity and Material Properties

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes without the need for extensive experimentation. mdpi.com Applying advanced computational modeling to this compound can accelerate the discovery of its new applications.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and NMR chemical shifts. mdpi.com Such studies can elucidate the conformational preferences of the molecule and the electronic effects of the methoxyphenyl group on the pyrrolidine ring.

Beyond static properties, computational modeling can be used to investigate reaction mechanisms. For instance, modeling the transition states of reactions where this compound acts as a catalyst can provide insights into the origins of stereoselectivity. mdpi.com This understanding is crucial for rationally designing more effective catalysts. Furthermore, molecular dynamics simulations could predict how derivatives of this compound might self-assemble or interact with biological targets or material surfaces, opening avenues in materials science and drug discovery.

Table 3: Application of Computational Methods to this compound
Computational MethodPredicted Property/ApplicationPotential Impact
Density Functional Theory (DFT)Molecular geometry, electronic structure, spectroscopic data (NMR, IR)Fundamental understanding of molecular properties and structure validation.
Transition State TheoryReaction energy barriers, mechanistic pathways, stereochemical outcomesRational design of catalysts and optimization of reaction conditions.
Molecular Dynamics (MD)Conformational dynamics, solvent effects, binding interactions with macromoleculesInsights into behavior in solution and potential as a ligand or pharmacophore.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactions (e.g., hydrogen bonding)Understanding intermolecular forces that govern crystal packing or catalytic assembly.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Route Design

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing how chemical research is conducted. rjptonline.org These technologies can be applied to this compound to accelerate the discovery of new synthetic routes and predict the outcomes of unknown reactions. researchgate.netchemcopilot.com

ML models can be trained on large datasets of known chemical reactions to predict the products, yields, and optimal conditions for new transformations. nih.gov For instance, a model could predict the likely outcome of reacting this compound with a novel electrophile, saving significant experimental time and resources. eurekalert.org

Table 4: AI and Machine Learning Applications in Research on this compound
AI/ML ToolSpecific ApplicationAdvantage
Forward Reaction Prediction ModelsPredict the major product and potential byproducts of a reaction involving the target compound.Reduces trial-and-error experimentation; validates proposed synthetic steps. nih.gov
Retrosynthesis SoftwareDesign novel synthetic routes to the target compound or its complex derivatives.Discovers innovative and potentially more efficient pathways.
Condition Recommendation ModelsSuggest optimal solvents, catalysts, temperatures, and reagents for a desired transformation.Accelerates reaction optimization and improves yields. nih.gov
Property Prediction ModelsPredict physicochemical or biological properties for a library of virtual derivatives.Prioritizes which derivatives to synthesize for specific applications.

Investigation into Solid-Phase Synthesis Methodologies for Derivative Libraries

Solid-phase synthesis is a powerful technique for rapidly generating large libraries of related compounds, which is invaluable for drug discovery and materials science. mdpi.com Developing a robust solid-phase synthesis route for derivatives of this compound would enable the systematic exploration of its structure-activity relationships.

A potential strategy would involve immobilizing a suitable precursor onto a solid support (resin). For example, a protected form of the pyrrolidine scaffold could be attached to a resin via a cleavable linker. Subsequent chemical transformations could then be performed on the resin-bound molecule. The two amine functionalities offer handles for diverse modifications; the primary amine could be acylated, alkylated, or converted into various functional groups, while the secondary amine of the pyrrolidine ring could be similarly derivatized after an appropriate deprotection step.

This approach allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. After the desired modifications are complete, the final products can be cleaved from the resin in high purity. This methodology would facilitate the creation of a large library of analogs for screening in biological assays or for evaluation as catalysts or new materials. mdpi.com

Table 5: Hypothetical Solid-Phase Scheme for a Derivative Library
StepDescriptionPurpose
1. ImmobilizationAttach a protected 1-(4-methoxyphenyl)pyrrolidine (B1345708) precursor to a solid support.Anchor the scaffold for subsequent reactions.
2. Diversification (Position 3)Deprotect and react the primary amine with a library of building blocks (e.g., carboxylic acids, sulfonyl chlorides).Introduce diversity at the 3-amino position.
3. Diversification (Position 1)(Optional) Modify the methoxyphenyl ring if the linker and chemistry allow (e.g., electrophilic aromatic substitution).Introduce diversity on the aromatic ring.
4. CleavageTreat the resin with a cleavage cocktail (e.g., trifluoroacetic acid) to release the final compounds.Isolate the library of purified final products.

Q & A

Q. What are the standard synthetic routes for 1-(4-Methoxyphenyl)pyrrolidin-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination or condensation of 4-methoxybenzaldehyde derivatives with pyrrolidine intermediates. For example, hydrazine derivatives (e.g., 2-hydrazinopyridine) can react with aldehydes under acidic conditions (e.g., acetic acid) to form Schiff base intermediates, followed by cyclization using oxidizing agents like sodium hypochlorite . Reaction optimization includes controlling stoichiometry (e.g., 1:1 aldehyde-to-amine ratio), solvent choice (ethanol or dichloromethane), and temperature (room temperature for cyclization steps). Monitoring via TLC and NMR ensures intermediate purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substituent positions. For example, methoxy protons resonate at ~3.8 ppm, while aromatic protons from the 4-methoxyphenyl group appear as doublets at ~6.8–7.3 ppm .
  • FTIR : Bands at ~1590 cm1^{-1} (C=N stretching) and ~1260 cm1^{-1} (C-O from methoxy) validate functional groups .
  • HRMS : Exact mass determination (e.g., m/z 207.1362 for C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}) confirms molecular formula .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral resolution studies?

Chiral auxiliaries or catalysts are used to induce stereochemistry. For example, (S)-tert-butyl 3-(nitrophenoxy)pyrrolidine-1-carboxylate derivatives can be synthesized via asymmetric hydrogenation or enzymatic resolution . Advanced techniques include:

  • Chiral HPLC : To separate enantiomers using columns like Chiralpak AD-H.
  • X-ray Crystallography : To confirm absolute configuration via single-crystal analysis .
  • Circular Dichroism (CD) : To correlate optical activity with stereochemistry .

Q. How do structural modifications (e.g., fluorination or methyl substitution) impact the bioactivity of this compound?

Comparative SAR studies reveal:

  • 4-Methoxy Group : Critical for receptor binding (e.g., in serotonin receptor analogs) due to electron-donating effects .
  • Fluorine Substitution : Enhances metabolic stability and blood-brain barrier penetration, as seen in related pyrazole-5-amine derivatives .
  • Pyrrolidine Ring Modifications : N-methylation reduces basicity, altering pharmacokinetic profiles .
    Methodologies include in vitro assays (e.g., receptor binding) and computational docking (AutoDock Vina) to predict interactions .

Q. How can contradictory NMR or crystallographic data be resolved during structural elucidation?

  • Dynamic NMR : To assess conformational flexibility causing peak splitting .
  • Variable-Temperature Studies : Resolve overlapping signals by altering probe temperature .
  • Complementary Techniques : Use X-ray data to validate NMR assignments (e.g., dihedral angles from crystallography vs. NOESY correlations) .

Data Analysis and Experimental Design

Q. What strategies are recommended for optimizing yield in multi-step syntheses of this compound?

  • Stepwise Monitoring : Use TLC or LC-MS after each step to identify side products .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/water) improves purity .
  • Scale-Up Considerations : Maintain inert atmospheres (N2_2) for air-sensitive intermediates and optimize stoichiometry for gram-scale reactions .

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • HPLC-PDA : Purity >95% with a symmetry factor <1.5 .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4%) .
  • Melting Point Consistency : Sharp range (e.g., 175–176°C) indicates homogeneity .

Methodological Challenges

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Low Yields in Cyclization : Replace NaOCl with milder oxidants (e.g., MnO2_2) to reduce side reactions .
  • Stereochemical Control : Use chiral ligands (e.g., BINAP) in asymmetric catalysis for better enantiomeric excess .

Q. How can computational methods enhance the design of derivatives with improved properties?

  • DFT Calculations : Predict electronic effects of substituents (e.g., methoxy vs. trifluoromethyl) on reactivity .
  • MD Simulations : Assess solubility and membrane permeability using force fields (AMBER, CHARMM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.